

A Comparative Guide to the Spectroscopic Confirmation of (S)-(+)-2-Phenylbutyric Acid

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylbutyric acid

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This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of **(S)-(+)-2-Phenylbutyric acid**. Below, we present key experimental data and protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A critical aspect of analyzing chiral molecules like 2-Phenylbutyric acid is that standard spectroscopic techniques (NMR, IR, and MS) do not differentiate between enantiomers. The spectra of **(S)-(+)-2-Phenylbutyric acid** and (R)-(-)-2-Phenylbutyric acid are identical under achiral conditions. Therefore, the data presented for the racemic mixture ((±)-2-Phenylbutyric acid) is representative of the individual enantiomers in the absence of a chiral environment. Differentiation requires specific chiral analytical techniques, which are discussed in the experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (±)-2-Phenylbutyric acid.

Table 1: ¹H NMR Spectroscopic Data for (±)-2-Phenylbutyric Acid

Chemical Shift (ppm)	Multiplicity	Assignment
12.0 (broad)	Singlet	-COOH
7.35 - 7.20	Multiplet	Aromatic C-H
3.50	Triplet	Methine C-H (α to COOH)
2.10 - 1.90	Multiplet	Methylene C-H ₂ (β to COOH)
0.90	Triplet	Methyl C-H ₃ (γ to COOH)

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for (±)-2-Phenylbutyric Acid[1]

Chemical Shift (ppm)	Assignment
180.5	Carbonyl (-COOH)
140.0	Quaternary Aromatic C
128.7	Aromatic C-H
127.8	Aromatic C-H
127.0	Aromatic C-H
54.0	Methine C-H (α to COOH)
29.0	Methylene C-H ₂ (β to COOH)
12.0	Methyl C-H ₃ (γ to COOH)

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data for (±)-2-Phenylbutyric Acid[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
3030	Medium	Aromatic C-H stretch
2970, 2880	Medium	Aliphatic C-H stretch
1710	Strong	C=O stretch (Carboxylic Acid)
1450, 1410	Medium	C-H bend
1290	Strong	C-O stretch
940	Broad	O-H bend

Sample preparation: KBr pellet or thin film.[\[2\]](#)

Table 4: Mass Spectrometry Data for (±)-2-Phenylbutyric Acid[\[3\]](#)

m/z Ratio	Relative Intensity	Assignment
164	Moderate	Molecular Ion [M] ⁺
119	Strong	[M - COOH] ⁺
91	Very Strong	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI).[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 400 or 500 MHz spectrometer, pulse angle of 45° , acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 100 or 125 MHz spectrometer, pulse angle of 30° , a larger spectral width than ^1H NMR, and a longer relaxation delay (e.g., 2-5 seconds).
- Chiral Analysis (Enantiomeric Differentiation):
 - Using Chiral Shift Reagents:
 - Acquire a standard ^1H NMR spectrum of the sample.
 - Add a small amount of a chiral shift reagent (e.g., a lanthanide complex like $\text{Eu}(\text{hfc})_3$ or a chiral solvating agent) to the NMR tube.
 - Acquire subsequent ^1H NMR spectra. The chiral reagent will form diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer, allowing for the determination of enantiomeric excess.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[4]
- Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.^[4]
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

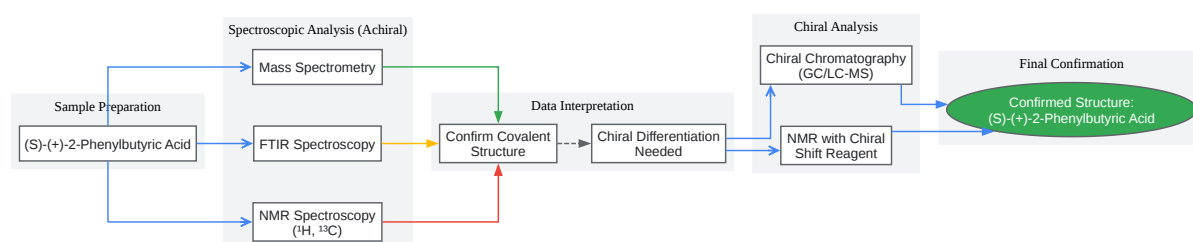
3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): The sample is often derivatized (e.g., silylation) to increase its volatility.^[5] The derivatized sample is injected into a gas chromatograph, which separates it from impurities before it enters the mass spectrometer.
 - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
- Ionization:

- Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This is useful for structural elucidation.
- Analysis:
 - The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
 - A detector records the abundance of each ion, generating a mass spectrum.
- Chiral Analysis:
 - Standard MS does not distinguish between enantiomers. However, by coupling mass spectrometry with a chiral separation technique like chiral gas or liquid chromatography, the enantiomers can be separated before entering the mass spectrometer, allowing for their individual detection and quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **(S)-(+)-2-Phenylbutyric acid**, including the crucial step of chiral analysis.



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Caption: Workflow for spectroscopic confirmation of **(S)-(+)-2-Phenylbutyric acid**.

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